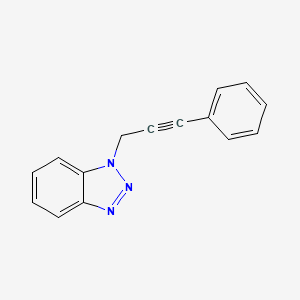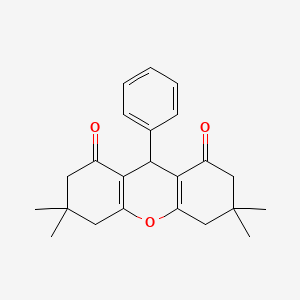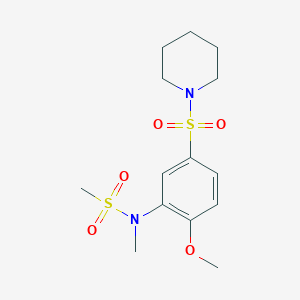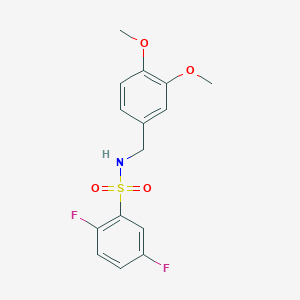![molecular formula C18H18N2O2S B5283388 N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide](/img/structure/B5283388.png)
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-aminophenylbenzamide with an appropriate acylating agent.
Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation of the amine group on the benzamide core using acetic anhydride or acetyl chloride.
Addition of the Prop-2-en-1-ylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide involves its interaction with molecular targets such as HDAC enzymes. By inhibiting HDAC activity, the compound can induce hyperacetylation of histones, leading to changes in gene expression and inhibition of cancer cell growth . The molecular pathways involved include the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with potent antitumor activity.
N-(4-(acetylamino)phenyl)-2-aminobenzamide: Known for its role in modulating histone acetylation.
Uniqueness
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an acetylamino group and a prop-2-en-1-ylsulfanyl group differentiates it from other similar compounds and may contribute to its specific mechanism of action and efficacy.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-12-23-17-11-7-4-8-14(17)18(22)20-16-10-6-5-9-15(16)19-13(2)21/h3-11H,1,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDZHFSDSRVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(phenylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5283337.png)

![4-{2-[1-(5-nitro-2-furyl)ethylidene]hydrazino}benzenesulfonic acid](/img/structure/B5283351.png)
![(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-5-(1H-pyrazole-5-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5283354.png)

![4-benzyl-5-{1-[(5-fluoro-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5283361.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B5283370.png)
![(2Z)-3-{3-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5283371.png)
![4-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-2-amine](/img/structure/B5283374.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5283397.png)

![6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE](/img/structure/B5283407.png)
